1-(3-Fluorophenyl)biguanide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C8H11ClFN5. It is a derivative of biguanide, featuring a fluorophenyl group attached to the biguanide core.
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)biguanide hydrochloride typically involves the condensation of guanidine with a dicarbonyl compound that includes a fluorophenyl substituent. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the condensation process. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity levels .
Chemical Reactions Analysis
1-(3-Fluorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered chemical properties.
Scientific Research Applications
1-(3-Fluorophenyl)biguanide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. Studies suggest that it can inhibit enzymes like Bruton’s tyrosine kinase, affecting B-cell signaling. Additionally, it may modulate the Wnt/β-catenin signaling pathway, influencing cell proliferation and differentiation.
Comparison with Similar Compounds
1-(3-Fluorophenyl)biguanide hydrochloride is similar to other biguanide compounds, such as metformin, phenformin, and proguanil. its unique fluorophenyl group distinguishes it from these compounds, potentially offering different biological activities and applications . For example:
Metformin: Primarily used as an antidiabetic drug.
Phenformin: Previously used for diabetes treatment but withdrawn due to safety concerns.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(3-fluorophenyl)guanidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYOYHXLNBELKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C(N)N=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369643 |
Source
|
Record name | 1-(3-Fluorophenyl)biguanide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2267-49-4 |
Source
|
Record name | Imidodicarbonimidic diamide, N-(3-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2267-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Fluorophenyl)biguanide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.